molecular formula C4H10O2 B8397932 Tetrahydrofuran water CAS No. 18879-05-5

Tetrahydrofuran water

Cat. No.: B8397932
CAS No.: 18879-05-5
M. Wt: 90.12 g/mol
InChI Key: BSCHIACBONPEOB-UHFFFAOYSA-N
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Description

Tetrahydrofuran water is a useful research compound. Its molecular formula is C4H10O2 and its molecular weight is 90.12 g/mol. The purity is usually 95%.
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Scientific Research Applications

Environmental Remediation

Separation Techniques
Tetrahydrofuran water mixtures have been employed effectively in environmental remediation, particularly for the separation of contaminants from water. Recent studies have demonstrated that fatty acids, such as lauric acid and hydroxystearic acid, can facilitate the separation of THF from water while also promoting the migration of metal ions like copper into the THF-rich phase. This dual functionality allows for the simultaneous removal of organic solvents and heavy metals from contaminated water sources, making it a promising approach for wastewater treatment .

Case Study: Copper Ion Migration
In a notable study, lauric acid was used to extract THF from water while inducing copper ion migration into the THF phase. The process was effective at ambient temperatures and showed potential for treating industrial wastewater co-contaminated with organic solvents and metal ions. The methodology involved liquid-liquid extraction techniques that could be adapted for various contaminants, including antibiotics and pesticides .

Process Contaminants Targeted Effectiveness
Liquid-liquid extractionToluene, CopperSimultaneous removal achieved
MicroextractionBisphenol A, Ochratoxin ARecoveries above 95%

Analytical Chemistry

Microextraction Techniques
The tunable solvency of THF-water mixtures has been harnessed for microextraction methods in analytical chemistry. By adjusting the composition of the THF-water mixture, researchers can optimize the extraction efficiency of various analytes from solid and liquid matrices. For instance, a study demonstrated effective extraction of bisphenol A from urine and ochratoxin A from cereal baby food using these solvent mixtures .

Analyte Matrix Extraction Method Recovery Rate
Bisphenol AUrineSalting-out extraction> 95%
Ochratoxin ACereal baby foodLiquid-liquid microextraction> 95%

Material Science

Polymer Synthesis and Recycling
THF-water mixtures are also utilized in polymer synthesis processes. A recent study outlined an energy-efficient method for purifying THF-water solvent mixtures generated during polymer production. The process involves a hybrid separation technique combining distillation and vapor permeation to achieve high-purity THF suitable for reuse in manufacturing . This approach not only enhances sustainability in chemical processes but also reduces waste.

Toxicology Studies

Research has also explored the effects of tetrahydrofuran when administered in drinking water to laboratory animals. A two-generation reproduction toxicity study in Wistar rats revealed dose-dependent effects on body weight and reproductive performance at high concentrations of THF . Such findings emphasize the importance of understanding the toxicological implications of using tetrahydrofuran in various applications.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of THF-water mixtures relevant to experimental design?

THF-water mixtures exhibit complete miscibility across all proportions, with critical properties such as boiling point (65–67°C for pure THF), density (~0.889 g/mL at 25°C), and vapor pressure (114–143 mmHg at 15–20°C) . The dielectric constant of THF (ε = 7.6) significantly influences solvent polarity in aqueous systems, affecting solute aggregation and reaction kinetics . For experimental reproducibility, researchers should account for THF's hygroscopicity and stabilize it with antioxidants like BHT (butylated hydroxytoluene) to prevent peroxide formation .

Q. How to select the appropriate grade of THF for aqueous phase studies considering purity and stabilizers?

THF grades vary by stabilizer content (e.g., BHT at 200–300 ppm), water content (≤50 ppm for "SuperDry" grades), and application-specific requirements (e.g., HPLC-grade for UV-sensitive analyses) . For studies requiring minimal interference, use unstabilized THF (e.g., "for amino acid analysis") or purify via molecular sieves . Always validate purity using Karl Fischer titration for water content and GC-MS for stabilizer residues .

Q. What methods are recommended for accurately measuring water content in THF solutions?

Karl Fischer (KF) titration is the gold standard for quantifying water in THF, with detection limits as low as 0.002% (20 ppm) . For precise measurements, use coulometric KF titrators in anhydrous environments. Calibrate instruments with certified water standards and account for THF's volatility by sealing samples immediately after collection .

Advanced Research Questions

Q. How do thermodynamic models account for the phase behavior of THF-water systems under varying conditions?

Equations of state (EoS) and activity coefficient models (e.g., NRTL, UNIQUAC) are calibrated using experimental data on vapor-liquid equilibria, heat capacities, and compressibilities . For clathrate hydrate systems, the van der Waals-Platteeuw model incorporates THF as a "help gas" to stabilize hydrogen clusters in binary hydrates, requiring adjustments for cage occupancy and guest-host interactions . Advanced tools like artificial neural networks (ANN) predict hydrate dissociation conditions with <5% deviation from experimental data .

Q. What are the mechanisms behind the inhibitory effects of amino acids on THF hydrate formation?

Glycine and L-arginine disrupt hydrogen-bonding networks in water, delaying THF hydrate nucleation. Glycine reduces water activity via strong dipole interactions, while L-arginine's guanidinium group competitively adsorbs at hydrate surfaces, preventing crystal growth . Synergistic inhibition with polymers like PVP involves dual mechanisms: PVP adsorbs on hydrate surfaces, while amino acids destabilize water cages .

Q. How can advanced spectroscopic techniques elucidate molecular interactions in THF-water mixtures?

Raman spectroscopy identifies THF-water hydrogen bonding via O-H stretching shifts (~3200–3600 cm⁻¹) . NMR (¹H and ¹³C) quantifies solvent-solute interactions by tracking chemical shift perturbations in THF's ether oxygen . Dynamic light scattering (DLS) and fluorescence spectroscopy reveal aggregation kinetics of solutes (e.g., BODIPY dyes) in THF-water gradients, correlating with solvent polarity .

Q. How to resolve contradictions in reported data on the aggregation behavior of solutes in THF-water systems?

Discrepancies in aggregation thresholds (e.g., critical water content for J-aggregates) arise from variations in THF purity, stabilizers, and temperature. Standardize protocols by:

  • Using anhydrous THF with ≤50 ppm water .
  • Controlling temperature (±0.1°C) to minimize kinetic artifacts .
  • Validating aggregation via multiple techniques (e.g., UV-Vis, DLS, TEM) .

Q. What role does THF play in the stabilization of clathrate hydrates for hydrogen storage?

THF acts as a co-guest in structure II (sII) hydrates, occupying large cages and reducing the pressure required for H₂ storage from 300 MPa to 5 MPa at 279.6 K . THF's molecular size and hydrophobicity optimize cage occupancy, while its oxygen atom stabilizes H₂ clusters via weak dipole interactions . Thermodynamic modeling confirms THF’s efficiency in lowering hydrate formation thresholds compared to pure H₂ systems .

Properties

CAS No.

18879-05-5

Molecular Formula

C4H10O2

Molecular Weight

90.12 g/mol

IUPAC Name

oxolane;hydrate

InChI

InChI=1S/C4H8O.H2O/c1-2-4-5-3-1;/h1-4H2;1H2

InChI Key

BSCHIACBONPEOB-UHFFFAOYSA-N

Canonical SMILES

C1CCOC1.O

Origin of Product

United States

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